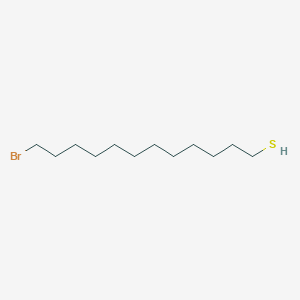

12-Bromo-1-dodecanethiol

Descripción general

Descripción

Synthesis Analysis

12-Br-1-DT is synthesized through a variety of methods, including the use of bromine, a halogen element, and a variety of organic compounds. A study by Rharmili et al. provides a detailed synthesis process, where the 12-bromo-dodecyl chain adopts an all-trans conformation apart from the gauche terminal C—C—C—Br fragment .

Molecular Structure Analysis

The molecular formula of 12-Bromo-1-dodecanethiol is C12H25BrS . The structure of the compound includes a 12-carbon chain with a bromine atom attached to one end and a thiol group (-SH) attached to the other .

Chemical Reactions Analysis

12-Bromo-1-dodecanethiol is used in various scientific applications, including the study of biochemical and physiological effects, and its use in lab experiments. It plays a significant role in the formation and quality of self-assembled monolayers.

Physical And Chemical Properties Analysis

The molecular weight of 12-Bromo-1-dodecanethiol is approximately 281.3 g/mol. More detailed physical and chemical properties are not available in the current resources.

Aplicaciones Científicas De Investigación

Formation and Quality of Self-Assembled Monolayers

Rapid Formation by Microwave Irradiation The research by Dai et al. (2008) demonstrates a rapid method for preparing self-assembled monolayers of dodecanethiol on polycrystalline gold using microwave irradiation. The study highlights the formation of high-quality monolayers with low ionic permeability and excellent electrochemical blocking abilities.

Electrochemical Reductive Desorption and Oxidative Readsorption Kondo, Sumi, and Uosaki (2002) examined the electrochemical reductive desorption and oxidative readsorption of dodecanethiol self-assembled monolayers in an alkaline solution, providing insights into the electrochemical behaviors of these monolayers (Kondo, Sumi, & Uosaki, 2002).

Solvent Effects on Monolayer Quality Dai and colleagues (2008) investigated the effect of different solvents on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold. The study found that certain solvents, such as ethanol-water mixtures and neat dodecanethiol liquid, are more effective in forming high-quality monolayers (Dai et al., 2008).

Applications in Material Synthesis

Nanosheet and Nanoparticle Synthesis Xu et al. (2012) utilized dodecanethiol in a surfactant-assisted synthesis process to create carbon-coated troilite FeS nanosheets, demonstrating its role in directing the growth of nanostructures and enhancing Li-storage properties (Xu et al., 2012).

Role in Nanoparticle Stabilization Castro and colleagues (2010) highlighted the role of dodecanethiol in stabilizing platinum nanoparticles synthesized through a two-phase method. The study elucidates the mechanism of formation and the electrocatalytic properties of these nanoparticles (Castro et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

12-bromododecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BrS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIVVUUQQAXEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Bromododecane-1-thiol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

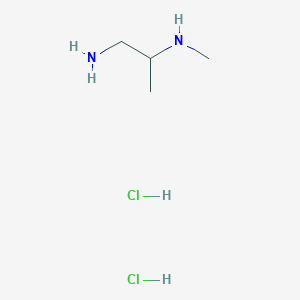

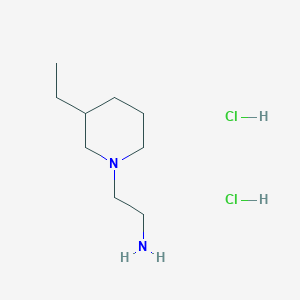

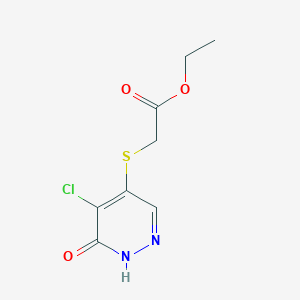

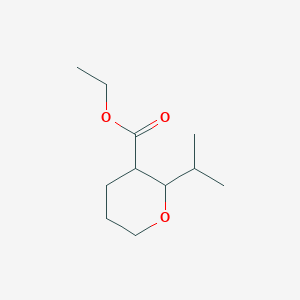

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)

![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)

![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)